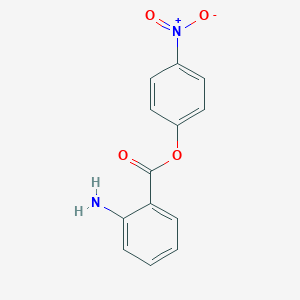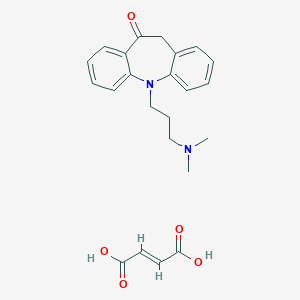
Ketipramine fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ketipramine fumarate is a chemical compound that belongs to the class of tricyclic antidepressants. It was first synthesized in the 1970s and has been studied for its potential use in treating depression and other mental health disorders. Ketipramine fumarate has also been investigated for its potential use in laboratory experiments.
Wirkmechanismus
The exact mechanism of action of ketipramine fumarate is not fully understood. It is believed to work by increasing the levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine. This may help to improve mood and reduce symptoms of depression.
Biochemische Und Physiologische Effekte
Ketipramine fumarate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine. It has also been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. Ketipramine fumarate has also been shown to have an effect on the immune system, although the exact mechanism is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
Ketipramine fumarate has a number of advantages and limitations for use in laboratory experiments. One advantage is that it has been shown to be effective in some cases, which makes it a potentially useful tool for researchers. However, there are also limitations to its use, such as the fact that it may not be effective in all cases and that further research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are a number of future directions for research on ketipramine fumarate. One area of research could be to investigate its potential use in treating other mental health disorders, such as anxiety or bipolar disorder. Another area of research could be to investigate its potential use in laboratory experiments, such as in the study of neurotransmitter systems or the immune system. Further research is needed to fully understand the potential uses and limitations of ketipramine fumarate.
Synthesemethoden
Ketipramine fumarate is synthesized through a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 3-chloropropionitrile with phenylmagnesium bromide to form 3-phenylpropionitrile. This is followed by the reaction of 3-phenylpropionitrile with 1,2-dibromopropane to form 3-(1,2-dibromopropyl)phenylacetonitrile. The final step involves the reaction of 3-(1,2-dibromopropyl)phenylacetonitrile with fumaric acid to form ketipramine fumarate.
Wissenschaftliche Forschungsanwendungen
Ketipramine fumarate has been studied for its potential use in treating depression and other mental health disorders. It has been shown to be effective in some cases, but further research is needed to determine its efficacy and safety. Ketipramine fumarate has also been investigated for its potential use in laboratory experiments.
Eigenschaften
CAS-Nummer |
17243-32-2 |
|---|---|
Produktname |
Ketipramine fumarate |
Molekularformel |
C23H26N2O5 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;11-[3-(dimethylamino)propyl]-6H-benzo[b][1]benzazepin-5-one |
InChI |
InChI=1S/C19H22N2O.C4H4O4/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19(22)16-9-4-6-11-18(16)21;5-3(6)1-2-4(7)8/h3-6,8-11H,7,12-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
SNTCEWHRGQNZKO-WLHGVMLRSA-N |
Isomerische SMILES |
CN(C)CCCN1C2=CC=CC=C2CC(=O)C3=CC=CC=C31.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CCCN1C2=CC=CC=C2CC(=O)C3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CN(C)CCCN1C2=CC=CC=C2CC(=O)C3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



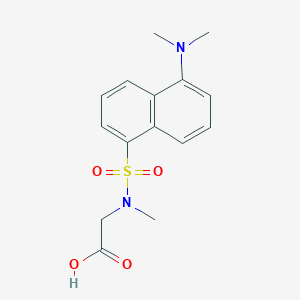
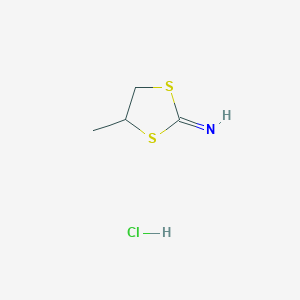
![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)
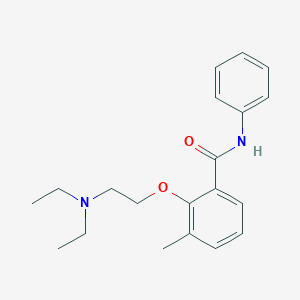
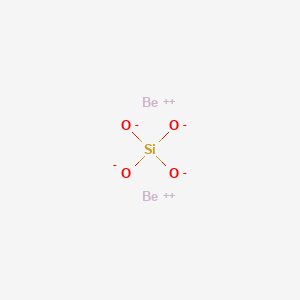
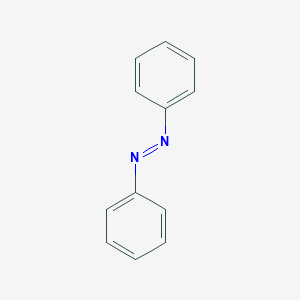
![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)
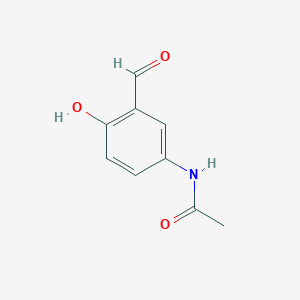
![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)
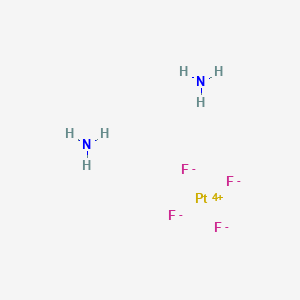
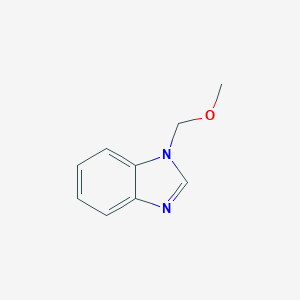
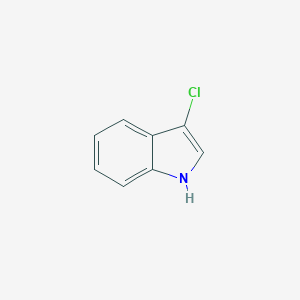
![tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B92931.png)
